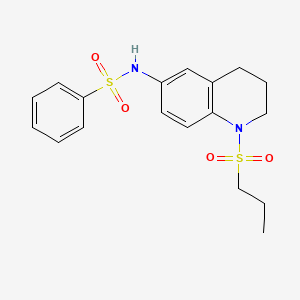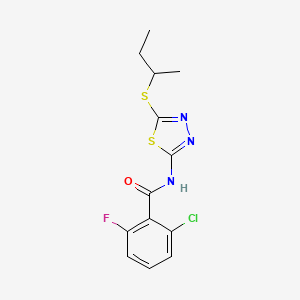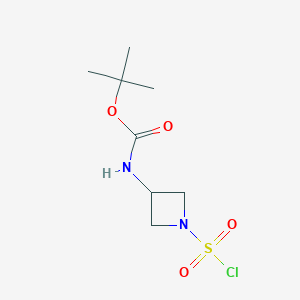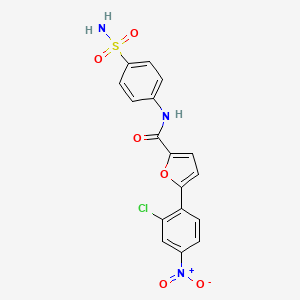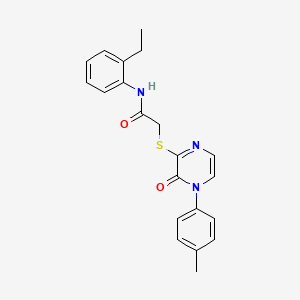
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a useful research compound. Its molecular formula is C17H16Cl3N3O3 and its molecular weight is 416.68. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been utilized to create compounds involving piperidine and pyrimidine structures, demonstrating efficient routes to synthesize novel compounds with potential antibacterial activities. For instance, Merugu, Ramesh, and Sreenivasulu (2010) reported on the synthesis of piperidine-containing pyrimidine derivatives with significant antibacterial properties, highlighting the role of microwave irradiation in enhancing reaction efficiencies and yields (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural Characterization and Crystallography
Structural studies and theoretical calculations have provided detailed insights into the conformations, bonding, and stability of compounds with piperidine and pyrimidine moieties. Karthik et al. (2021) performed extensive characterization, including single crystal X-ray diffraction, of a compound structurally related to the query, offering a basis for understanding the molecular geometry, hydrogen bonding, and intermolecular interactions critical to the physical properties and biological activities of such compounds (Karthik et al., 2021).
Antimicrobial and Antitumor Activities
Research on derivatives of pyrimidine and piperidine has indicated potential antimicrobial and antitumor activities. Studies like those by Edrees et al. (2010) have synthesized pyrimidinone derivatives and evaluated their biological activities, finding some compounds to exhibit moderate antibacterial, antifungal, and cytotoxic activities against a range of cell lines. This suggests the possibility of developing new therapeutic agents based on the structural framework of pyrimidine and piperidine (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).
Novel Synthetic Routes and Chemical Transformations
Innovative synthetic methodologies for creating compounds with pyrimidine and piperidine rings have been developed, as demonstrated by Sharma et al. (2012), who explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor. This research highlights the complex biotransformations and metabolic pathways involved in the pharmacokinetics of compounds containing pyrimidine and piperidine, offering insights into drug development and optimization (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Propriétés
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3O3/c18-11-3-4-15(14(20)6-11)25-10-16(24)23-5-1-2-13(9-23)26-17-21-7-12(19)8-22-17/h3-4,6-8,13H,1-2,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRUZHILXSKJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Pyridinyl)methyl]-N-methylacrylamide](/img/structure/B2678635.png)

![Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2678638.png)
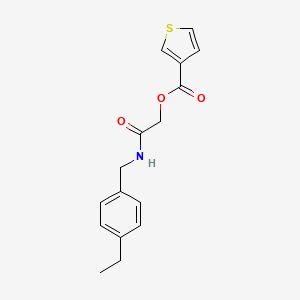
![N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2678643.png)
![Methyl 2-amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2678646.png)
